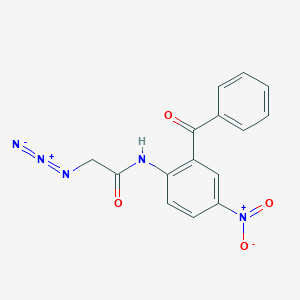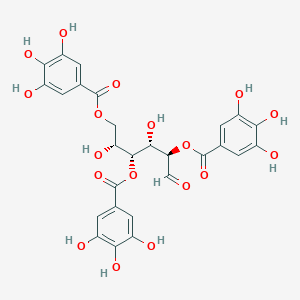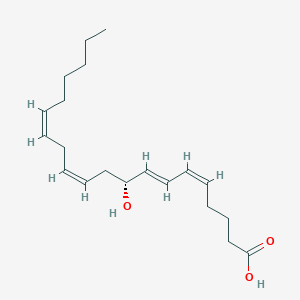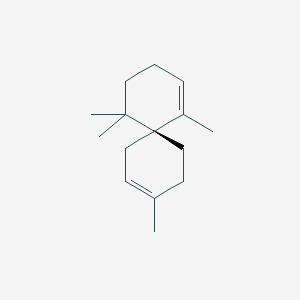
4-oxo-2-(4-chlorophényl)-3,4-dihydropyrimidine
Vue d'ensemble
Description
2-(4-Chlorophenyl)-4(3H)-pyrimidinone is a chemical compound that is part of the pyrimidinone family, characterized by a pyrimidine ring fused to a ketone group. This compound has drawn interest in various fields of research due to its structural similarity to several biologically active compounds.
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone derivatives often involves microwave-assisted reactions, demonstrating the efficiency of this method in the preparation of pyrimidine derivatives. For example, microwave irradiation facilitated the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, which were efficiently transformed into thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative under similar conditions (Hesse, Perspicace, & Kirsch, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, has been determined by X-ray diffraction, revealing almost coplanar ring atoms in the pyrimidinone moiety and intramolecular hydrogen bonds that contribute to its stability (Ren et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving 2-(4-Chlorophenyl)-4(3H)-pyrimidinone are diverse, reflecting its reactivity and potential for various transformations. For instance, its interaction with chloroformyl isocyanate has been explored, leading to the identification of different products through X-ray crystal structure analyses and NMR characterization, which underscores the compound's versatility in chemical reactions (Sawada et al., 1988).
Physical Properties Analysis
The crystalline structure and physical properties of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone derivatives provide insight into their stability and potential applications. The crystal structure of related compounds has been characterized, revealing details about molecular conformation and intermolecular interactions that influence their physical properties (Guo & Shun, 2004).
Chemical Properties Analysis
The chemical properties of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone can be inferred from studies on its derivatives, which highlight its reactivity and potential for forming various chemical bonds and structures. For instance, the synthesis and spectral analysis of a novel compound within this family emphasized its interesting quantum chemical and thermodynamic properties, indicating potential areas of interest for future NLO materials (Parveen et al., 2019).
Applications De Recherche Scientifique
Synthèse de dérivés de la 7-déazaadénine
Les dérivés de la 7-déazaadénine sont des analogues de l'adénine où le N-7 a été remplacé par un groupe CH. Ces composés, y compris ceux dérivés de la « 4-oxo-2-(4-chlorophényl)-3,4-dihydropyrimidine », ont été synthétisés pour leurs activités biologiques potentielles. Ils sont préparés par des réactions de cyclocondensation et ont montré des activités anti-VIH, antitumorales, antimicrobiennes et antiangiogéniques significatives .
Développement d'agents antitumoraux
La partie pyrrolopyrimidine, qui est une structure centrale dans la « this compound », est présente dans certains antibiotiques et présente une ressemblance structurelle avec les purines. Cette ressemblance a conduit à l'exploration de ces composés en tant qu'agents antitumoraux en raison de leur capacité à interférer avec la biosynthèse des purines, qui est cruciale pour la prolifération des cellules cancéreuses .
Recherche anti-VIH
Les composés ayant la structure pyrrolopyrimidine ont été rapportés comme possédant des propriétés anti-VIH. La synthèse de nouveaux dérivés à partir de la « this compound » pourrait conduire au développement de nouveaux médicaments anti-VIH qui agissent en inhibant les enzymes essentielles au cycle de vie du virus .
Applications antimicrobiennes
Les analogues structurels de la « this compound » se sont avérés présenter des activités antimicrobiennes. Ces composés peuvent être utilisés pour étudier le mécanisme d'action contre divers agents pathogènes microbiens et conduire potentiellement au développement de nouveaux médicaments antimicrobiens .
Propriétés anti-inflammatoires
Certains dérivés de la « this compound » ont montré des activités anti-inflammatoires. Cela en fait des candidats pour le développement de nouveaux médicaments anti-inflammatoires qui pourraient être utilisés pour traiter des affections comme l'arthrite et d'autres maladies inflammatoires .
Antagonisme des récepteurs de l'adénosine
Les dérivés de la « this compound » ont été évalués comme antagonistes potentiels des récepteurs de l'adénosine (AR). Ces composés pourraient servir de thérapeutiques pour les troubles neurodégénératifs en modulant l'activité des récepteurs de l'adénosine, qui est impliquée dans des maladies telles que la maladie de Parkinson et la maladie d'Alzheimer .
Conception de ligands AR A1/A2A sélectifs
L'introduction d'atomes d'azote dans le système cyclique hétérocyclique des dérivés de la « this compound » a conduit à la création de ligands AR A1/A2A doubles. Ces ligands sont intéressants pour leur utilisation potentielle dans l'amélioration du déclin cognitif et l'atténuation des symptômes moteurs et non moteurs des maladies neurodégénératives .
Exploration des voies de signalisation purinergique
Le composé et ses dérivés peuvent être utilisés pour explorer les voies de signalisation purinergique, qui sont essentielles à diverses fonctions physiologiques. En comprenant les interactions avec les récepteurs purinergiques, les chercheurs peuvent concevoir des médicaments qui ciblent des voies spécifiques impliquées dans les fonctions cardiovasculaire, neurologique et immunitaire .
Orientations Futures
Mécanisme D'action
Target of Action
The compound 2-(4-chlorophenyl)pyrimidin-4(3H)-one, also known as 2-(4-chlorophenyl)-1H-pyrimidin-6-one or 2-(4-Chlorophenyl)-4(3H)-pyrimidinone, is a pyrimidine derivative. Pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (CDK2), which is a crucial target for cancer treatment . CDK2 is a protein kinase involved in the regulation of the cell cycle and its inhibition can lead to the arrest of cell proliferation .
Mode of Action
The compound interacts with its target, CDK2, by fitting into the active site of the enzyme. This interaction is facilitated by essential hydrogen bonding with Leu83, a key residue in the active site of CDK2 . The binding of the compound to CDK2 inhibits the kinase activity of the enzyme, thereby disrupting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell proliferation, which is a key mechanism in the treatment of cancer . The compound’s action on CDK2 also leads to the induction of apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for similar pyrimidine derivatives . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is the significant inhibition of cell proliferation. Most of the compounds in the same class have shown superior cytotoxic activities against various cell lines . For instance, some compounds have shown cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRSIMLDRAXXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338659 | |
| Record name | 2-(4-Chlorophenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106690-55-5 | |
| Record name | 2-(4-Chlorophenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)












